1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 is a deuterated derivative of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. This compound is often used as a reference material in various scientific studies due to its unique properties. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 can be synthesized through a multi-step organic synthesis process. The typical synthetic route involves the bromination of 2,5-dimethoxybenzyl alcohol followed by the introduction of the piperazine ring. The deuterium atoms are introduced through the use of deuterated reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form the corresponding alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzylpiperazines, while oxidation and reduction reactions yield quinones and alcohols, respectively.
Scientific Research Applications
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in NMR spectroscopy and mass spectrometry.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 can be compared with other similar compounds such as:
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: The non-deuterated version, which lacks the deuterium atoms.
1-(4-Chloro-2,5-dimethoxybenzyl)piperazine: A similar compound with a chlorine atom instead of bromine.
1-(4-Methoxy-2,5-dimethoxybenzyl)piperazine: A compound with a methoxy group instead of bromine.
The uniqueness of this compound lies in the presence of deuterium atoms, which makes it particularly useful in analytical techniques and certain types of research.
Properties
IUPAC Name |
1-[(4-bromo-2,5-dimethoxyphenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16/h7-8,15H,3-6,9H2,1-2H3/i3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXVYXBOJDDYJS-SQUIKQQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC(=C(C=C2OC)Br)OC)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.